molecular formula C20H28N4O4 B3220560 Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2' CAS No. 1198291-01-8

Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'

Cat. No.: B3220560
CAS No.: 1198291-01-8
M. Wt: 388.5 g/mol
InChI Key: TYIXDLRCITUMRD-UHFFFAOYSA-N
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Description

Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] is a conjugated polymer known for its application in organic electronics, particularly in solar cells. This compound is characterized by its extended π-conjugation, which facilitates efficient charge transport and separation, making it a valuable material in the field of photovoltaics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] typically involves a Stille coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of stannylated monomers with halogenated monomers under inert conditions . The reaction is carried out in anhydrous toluene or chlorobenzene at elevated temperatures (typically 100-120°C) for several hours.

Industrial Production Methods

Industrial production of this polymer involves scaling up the Stille coupling reaction. The process requires stringent control of reaction conditions to ensure high yield and purity. The polymer is then purified using techniques such as Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual monomers .

Chemical Reactions Analysis

Types of Reactions

Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] exerts its effects involves its extended π-conjugation, which facilitates efficient charge transport and separation. The polymer interacts with light to generate excitons, which are then separated into free charge carriers at the donor-acceptor interface. These charge carriers are transported through the polymer matrix to the electrodes, resulting in the generation of electrical current .

Comparison with Similar Compounds

Similar Compounds

  • Poly[{2,5-bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione}-alt-{[2,2’-(1,4-phenylene)bis-thiophene]-5,5’-diyl}]
  • Poly[{2,5-bis(2-octyldodecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(2,5-thiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}]

Uniqueness

Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] is unique due to its specific side chains and backbone structure, which provide optimal solubility, film-forming properties, and electronic characteristics. This makes it particularly suitable for use in high-performance organic electronic devices .

Properties

IUPAC Name

N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-N-(2-methoxyethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-4-11-24-17(21)16(18(25)22-20(24)27)23(12-13-28-3)19(26)15(5-2)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13,21H2,1-3H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIXDLRCITUMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)C(CC)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
Reactant of Route 2
Reactant of Route 2
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
Reactant of Route 3
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
Reactant of Route 4
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
Reactant of Route 5
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
Reactant of Route 6
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'

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